molecular formula C8H7BrO2 B193081 4-(Bromomethyl)benzoic acid CAS No. 6232-88-8

4-(Bromomethyl)benzoic acid

Cat. No. B193081
CAS RN: 6232-88-8
M. Wt: 215.04 g/mol
InChI Key: CQQSQBRPAJSTFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04378314

Procedure details

A mixture (suspension) of p-toluic acid (13.6 g, 98 mmol), N-bromosuccinimide (17.8 g, 99 mmol) and benzoylperoxide (0.2 g, 0.826 mmol) in dry benzene (100 ml) was heated at reflux for 21 h. After evaporation of the solvent in vacuo, the white residual solid was suspended in boiling water (100 ml), collected by filtration and washed with boiling water (4×100 ml). The crude dried product was crystallized from hot MeOH, yielding 15.0 g (69.7 mmol, 71.1%) of p-bromomethylbenzoic acid as white crystals mp 223°-225° C.; 1Hmr (DMSO-d6)δ: 4.75 (2H, s, --CH2Br), 7.47-7.62-7.88-8.02 ppm (4H, A2 'B2 ', aromatic Hs); ir (nujol) νmax : 2500-2600 (br.--CO2H), and 1670 cm-1 (C=O--CO2H). Procedure of D. H. Rich and S. K. Gurmura, J. Am. Chem. Soc., 97 1575 (1975).
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([OH:10])=[O:9])=[CH:6][CH:7]=1.[Br:11]N1C(=O)CCC1=O>C1C=CC=CC=1.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[Br:11][CH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([OH:10])=[O:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
13.6 g
Type
reactant
Smiles
CC=1C=CC(=CC1)C(=O)O
Name
Quantity
17.8 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
0.2 g
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 21 h
Duration
21 h
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent in vacuo
FILTRATION
Type
FILTRATION
Details
collected by filtration
WASH
Type
WASH
Details
washed with boiling water (4×100 ml)
CUSTOM
Type
CUSTOM
Details
The crude dried product was crystallized from hot MeOH

Outcomes

Product
Name
Type
product
Smiles
BrCC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 69.7 mmol
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 71.1%
YIELD: CALCULATEDPERCENTYIELD 71.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.